N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide

説明

Systematic IUPAC Nomenclature and Structural Representation

The compound N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide derives its systematic name from the IUPAC rules for heterocyclic and substituted organic compounds. The nomenclature can be dissected as follows:

- N'-Hydroxy : Indicates a hydroxylamine (-NH-OH) group attached to the carboximidamide moiety.

- 1-(1,3-thiazol-2-yl) : Specifies a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) attached to the pyrrole ring at position 1.

- 1H-pyrrole-2-carboximidamide : Denotes a pyrrole ring (five-membered aromatic ring with one nitrogen atom) substituted at position 2 with a carboximidamide group (-C(=NH)-NH-OH).

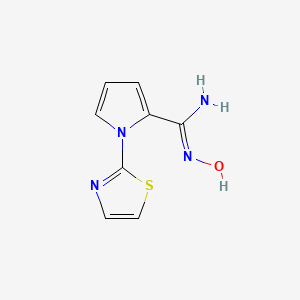

The structural representation (Figure 1) highlights the connectivity:

- A pyrrole core with a thiazole ring at position 1.

- A carboximidamide group (-C(=NH)-NH-OH) at position 2 of the pyrrole.

Key structural descriptors :

| Feature | Notation |

|---|---|

| SMILES | N\C(=N/O)\c1cccn1c2nccs2 |

| InChIKey | OZNSWYKDCHOUMH-UHFFFAOYSA-N |

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number , a global standard for chemical substances:

| Identifier | Value |

|---|---|

| CAS Number | 685107-91-9 |

| PubChem CID | 4689300 |

| ChemSpider ID | 3877083 |

| MDL Number | MFCD03617498 |

Alternative names and synonyms include:

- N′-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrol-2-carboximidamid (German IUPAC)

- N′-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide (French IUPAC)

- Hydroxythiazolylpyrrolecarboximidamide (common abbreviation)

Molecular Formula and Weight Analysis

The molecular formula C₈H₈N₄OS confirms the compound’s composition:

- 8 carbon atoms : 6 from the pyrrole and thiazole rings, 2 from the carboximidamide group.

- 8 hydrogen atoms : Distributed across the heterocycles and substituents.

- 4 nitrogen atoms : 1 in pyrrole, 2 in thiazole, 1 in the hydroxyimine group.

- 1 oxygen atom : From the hydroxylamine (-NH-OH).

- 1 sulfur atom : In the thiazole ring.

Mass spectrometry data :

| Property | Value |

|---|---|

| Molecular weight | 208.24 g/mol |

| Monoisotopic mass | 208.041882 Da |

| Exact mass | 208.0419 Da |

The molecular weight aligns with theoretical calculations:

$$

\text{MW} = (8 \times 12.01) + (8 \times 1.01) + (4 \times 14.01) + 16.00 + 32.07 = 208.24 \, \text{g/mol}

$$

This matches experimental values reported across multiple sources .

Figure 1. Structural diagram of this compound

(Note: A 2D structural diagram would depict the pyrrole-thiazole fusion and the carboximidamide substituent.)

特性

CAS番号 |

685107-91-9 |

|---|---|

分子式 |

C8H8N4OS |

分子量 |

208.24 g/mol |

IUPAC名 |

N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide |

InChI |

InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11) |

InChIキー |

OZNSWYKDCHOUMH-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |

異性体SMILES |

C1=CN(C(=C1)/C(=N\O)/N)C2=NC=CS2 |

正規SMILES |

C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |

ピクトグラム |

Corrosive; Acute Toxic |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Coupling of the Rings: The thiazole and pyrrole rings are then coupled through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, typically using reagents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure efficiency and consistency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles, EDCI, HOBt.

Major Products

科学的研究の応用

N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and signal transduction.

Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.

Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

作用機序

The mechanism of action of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing pyrrole-thiazole hybrids or carboximidamide derivatives. Key differences in structure, synthesis, and properties are highlighted.

Table 1: Comparative Analysis of N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide and Analogous Compounds

*Synthesis inferred from analogous pyrrole-thiazole hybrids (e.g., Hantzsch reaction between carbothioamides and haloacetyl compounds) .

Structural and Functional Differences

- Thiazole vs. Imidazole/Other Heterocycles : The thiazole ring in the target compound provides sulfur-based lipophilicity and hydrogen-bond acceptor sites, contrasting with the nitrogen-rich imidazole in Compound 41 . Pyrazole-containing analogs (e.g., N'-Hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide) exhibit altered π-π stacking and dipole interactions due to the pyrazole’s smaller ring size .

- Hydroxyimino vs. Carboxamide/Thiocarboxamide: The N'-hydroxy group enhances hydrogen-bond donor capacity compared to carboxamides (e.g., Compound 41) or thiocarboxamides (e.g., Compound I). This may improve binding to metalloenzymes or DNA .

Spectral and Physical Properties

- NMR: Compound 41 shows distinct NH proton signals at δ 11.55 and 11.06 ppm, while the target compound’s hydroxyimino group may exhibit deshielded NH/OH peaks near δ 9–10 ppm .

- IR : The absence of a C=S band (1120 cm⁻¹ in Compound I) in the target compound confirms the carboximidamide structure over thiocarboxamide derivatives .

生物活性

N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationship (SAR), and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure features a pyrrole ring substituted with a thiazole moiety and a hydroxyl group, which contributes to its biological activity. The compound's molecular structure is crucial for understanding its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the thiazole ring followed by the introduction of the hydroxyl and carboximidamide functionalities. Various methodologies have been reported in literature, showcasing different approaches to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Gram-positive | 31.25 |

| Gram-negative | 62.50 |

Anticancer Activity

The compound has also shown promising anticancer activity in various cancer cell lines. For instance, studies have reported IC50 values indicating its cytotoxic effects on human cancer cells such as HepG2 (liver cancer) and A431 (skin cancer). The structure-activity relationship analysis suggests that modifications to the thiazole or pyrrole moieties can enhance cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 45.0 |

| A431 | 50.5 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways critical for microbial growth and cancer cell proliferation. Molecular docking studies have suggested potential interactions with target proteins, leading to apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating significant inhibition compared to standard antibiotics.

- Cancer Cell Proliferation : In another investigation, the compound was tested on various cancer cell lines, revealing that it induced cell cycle arrest and apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between thiazole derivatives and pyrrole precursors. A typical approach involves using coupling agents such as 4-dimethylaminopyridine (DMAP) or N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., dichloromethane or DMF). For example, amide bond formation between a hydroxylamine-functionalized pyrrole and a thiazole-2-carboxylic acid derivative under inert conditions yields the target compound. Reaction progress can be monitored via TLC or LCMS, followed by purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR to verify connectivity. For instance, the N-hydroxy group typically appears as a broad singlet near δ 9–11 ppm in ¹H NMR.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight.

- Infrared (IR) Spectroscopy : Identify functional groups like C=N (1630–1680 cm⁻¹) and N–O (950–1250 cm⁻¹) stretches. Cross-validation with computational DFT calculations enhances accuracy .

Q. What solvent systems are optimal for recrystallizing this compound to obtain high-purity crystals?

- Methodological Answer : Mixed solvent systems (e.g., methanol:acetone or DCM:hexane) are effective. Slow evaporation at controlled temperatures (4–25°C) promotes crystal growth. Preferential solubility in polar aprotic solvents (DMF, DMSO) allows for gradual solvent diffusion. Crystal quality can be assessed via X-ray diffraction (XRD) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Use SHELXL for refinement, focusing on R-factors (R₁ < 0.05 for high-resolution data). Hydrogen atoms are placed via riding models, and anisotropic displacement parameters refine non-H atoms.

- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify interactions. For example, N–H···N hydrogen bonds between the hydroxyimidamide and thiazole groups stabilize the crystal lattice. Validate against Etter’s rules for supramolecular assembly .

Q. What strategies mitigate contradictions between computational docking predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Account for solvent effects and protein flexibility. Compare binding free energies (ΔG) from MM-PBSA/GBSA with IC₅₀ values.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the thiazole with oxazole) to test bioactivity hypotheses.

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .

Q. How does the electron-withdrawing thiazole moiety influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilicity Analysis : Calculate Fukui indices or electrostatic potential maps (ESP) to identify reactive sites. The thiazole’s electron-deficient C2 position enhances susceptibility to nucleophilic attack.

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity). For instance, SNAr reactions proceed faster in polar aprotic solvents (DMF) with K₂CO₃ as a base.

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled reagents to trace mechanistic pathways .

Notes

- Avoid using commercial sources (e.g., BenchChem) per user guidelines.

- Advanced questions emphasize validation and mechanistic analysis, leveraging interdisciplinary techniques (XRD, MD simulations).

- Methodological answers integrate empirical data and computational tools to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。